molecular formula C15H13Cl2NO2S B5695177 4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine

4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine

Cat. No. B5695177
M. Wt: 342.2 g/mol
InChI Key: WOHXXLNZHJZIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine, commonly known as DCFMT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCFMT is a member of the thioester family and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

DCFMT inhibits protein thioesterases by covalently modifying the active site of the enzyme. The covalent modification results in the irreversible inhibition of the enzyme, leading to the accumulation of thioester-linked proteins. This accumulation can be used to identify proteins that undergo thioesterification, and the role of this modification in protein function.
Biochemical and Physiological Effects:
DCFMT has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of DCFMT is its ability to inhibit protein thioesterases. This inhibition leads to the accumulation of thioester-linked proteins, which can be used to study the role of this modification in protein function. DCFMT has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

DCFMT has several advantages for lab experiments. It is a potent inhibitor of protein thioesterases, making it an excellent tool for studying the role of this modification in protein function. DCFMT is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, DCFMT has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for research on DCFMT. One potential area of study is the identification of thioester-linked proteins and their role in protein function. Another potential area of study is the development of more potent and selective inhibitors of protein thioesterases. Additionally, the anti-inflammatory effects of DCFMT could be further explored to develop new treatments for inflammatory diseases.

Synthesis Methods

The synthesis of DCFMT involves the reaction of 3,4-dichlorophenyl isothiocyanate with 5-(2-furyl) furfurylamine in the presence of a base. The reaction yields DCFMT as a white solid, which can be purified through recrystallization.

Scientific Research Applications

DCFMT has been used in various scientific research studies due to its unique properties. One of the most significant applications of DCFMT is in the study of protein thioester formation. DCFMT has been shown to be a potent inhibitor of protein thioesterases, which play an essential role in the regulation of protein function.

properties

IUPAC Name

[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c16-11-2-1-10(9-12(11)17)13-3-4-14(20-13)15(21)18-5-7-19-8-6-18/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHXXLNZHJZIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(3,4-Dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanethione

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